molecular formula C17H12Cl2N2O2S B2949189 (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide CAS No. 301175-71-3

(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

Cat. No. B2949189
CAS RN: 301175-71-3
M. Wt: 379.26
InChI Key: VKUDOEIPTWPTBE-GQCTYLIASA-N
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Description

(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In biology, it binds to proteins and changes their conformation, resulting in a change in their function. In chemistry, it acts as a Lewis acid catalyst, promoting various reactions.
Biochemical and Physiological Effects:
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In medicine, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In biology, it has been shown to affect protein function and interaction. In chemistry, it has been shown to promote various reactions.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide in lab experiments include its high yield and purity, its potential applications in various fields, and its well-established synthesis method. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide research. In medicine, it could be further studied for its potential as an anti-cancer drug. In biology, it could be used to study protein-protein interactions in more detail. In chemistry, it could be further developed as a catalyst for various reactions. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields.
In conclusion, (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a chemical compound with potential applications in various fields. Its synthesis method has been optimized, and its mechanism of action varies depending on its application. It has been shown to have anti-cancer properties, affect protein function and interaction, and promote various reactions. While it has advantages in lab experiments, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide involves the reaction of 2,5-dichlorobenzylamine with thioamide followed by the reaction with furan-2-carbaldehyde in the presence of a base. The resulting product is then purified by column chromatography. This synthesis method has been reported in various research articles, and the yield and purity of the product have been optimized.

Scientific Research Applications

(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In biology, it has been used as a fluorescent probe to detect protein-protein interactions. In chemistry, it has been used as a catalyst in various reactions.

properties

IUPAC Name

(E)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c18-12-3-5-15(19)11(8-12)9-14-10-20-17(24-14)21-16(22)6-4-13-2-1-7-23-13/h1-8,10H,9H2,(H,20,21,22)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUDOEIPTWPTBE-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

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